Saupirin Saupirin Saupirin is a sesquiterpene lactone.
Cynaropicrin belongs to the class of organic compounds known as guaianolides and derivatives. These are diterpene lactones with a structure characterized by the presence of a gamma-lactone fused to a guaiane, forming 3, 6, 9-trimethyl-azuleno[4, 5-b]furan-2-one or a derivative. Cynaropicrin is slightly soluble (in water) and a very weakly acidic compound (based on its pKa). Within the cell, cynaropicrin is primarily located in the cytoplasm. Cynaropicrin is a bitter tasting compound that can be found in cardoon, globe artichoke, and root vegetables. This makes cynaropicrin a potential biomarker for the consumption of these food products.
Brand Name: Vulcanchem
CAS No.: 35932-39-9
VCID: VC1592142
InChI: InChI=1S/C19H22O6/c1-8-5-14(24-18(22)9(2)7-20)16-11(4)19(23)25-17(16)15-10(3)13(21)6-12(8)15/h12-17,20-21H,1-7H2
SMILES: C=C1CC(C2C(C3C1CC(C3=C)O)OC(=O)C2=C)OC(=O)C(=C)CO
Molecular Formula: C19H22O6
Molecular Weight: 346.4 g/mol

Saupirin

CAS No.: 35932-39-9

Cat. No.: VC1592142

Molecular Formula: C19H22O6

Molecular Weight: 346.4 g/mol

* For research use only. Not for human or veterinary use.

Saupirin - 35932-39-9

Specification

CAS No. 35932-39-9
Molecular Formula C19H22O6
Molecular Weight 346.4 g/mol
IUPAC Name (8-hydroxy-3,6,9-trimethylidene-2-oxo-3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]furan-4-yl) 2-(hydroxymethyl)prop-2-enoate
Standard InChI InChI=1S/C19H22O6/c1-8-5-14(24-18(22)9(2)7-20)16-11(4)19(23)25-17(16)15-10(3)13(21)6-12(8)15/h12-17,20-21H,1-7H2
Standard InChI Key KHSCYOFDKADJDJ-UHFFFAOYSA-N
SMILES C=C1CC(C2C(C3C1CC(C3=C)O)OC(=O)C2=C)OC(=O)C(=C)CO
Canonical SMILES C=C1CC(C2C(C3C1CC(C3=C)O)OC(=O)C2=C)OC(=O)C(=C)CO

Introduction

Chemical Structure and Classification

Saupirin belongs to the class of guaianolide-type sesquiterpene lactones, characterized by its tricyclic carbon skeleton. Based on the available literature, saupirin can be identified as 3,8-dihydroxy-4(15),10(14),11(13)-guaiatrien . The compound contains a γ-lactone ring, which is a characteristic feature of sesquiterpene lactones.

The structure of saupirin was first elucidated through various spectroscopic methods, including infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy. According to studies, when comparing saupirin with other related compounds such as cynaropicrin, researchers found similarities in their spectral properties . The detailed structural analysis revealed a complex molecular architecture that contributes to its biological activity.

Structural Characteristics

Saupirin demonstrates several key structural features:

  • A guaianolide-type tricyclic carbon skeleton

  • Hydroxyl groups at C-3 and C-8 positions

  • Three double bonds at positions 4(15), 10(14), and 11(13)

  • A γ-lactone ring typical of sesquiterpene lactones

Natural Sources and Distribution

Saupirin is primarily isolated from plants belonging to the genus Saussurea (Asteraceae family). The compound was initially identified in Saussurea species, notably:

  • Saussurea amara (L.) DC., collected in the Central Tien Shan region

  • Saussurea pulchella Fisch.

The distribution of saupirin appears to be limited to specific Saussurea species, making these plants valuable sources for further research and potential applications. The genus Saussurea encompasses approximately 400 species distributed throughout Asia and Europe, with 264 species found in China . Many of these plants have been used in traditional medicine across various cultures.

Isolation and Identification Methods

Extraction Procedures

The isolation of saupirin from plant material typically involves several steps:

  • Collection and preparation of plant material (typically the epigeal part of Saussurea plants)

  • Extraction with water or appropriate solvents

  • Chromatographic separation on silica gel

  • Elution with chloroform or other suitable solvents

This process yields saupirin in the form of a colorless viscous liquid with specific optical rotation properties ([α]D20 +105.1°, c 3.36, ethanol) .

Analytical Characterization

The identification and characterization of saupirin involve various analytical techniques:

  • IR Spectroscopy: The IR spectrum shows characteristic absorption bands for hydroxyl groups, lactone rings, and carbon-carbon double bonds

  • NMR Spectroscopy: Provides detailed structural information about the carbon skeleton and functional groups

  • Mass Spectrometry: Helps determine molecular weight and fragmentation patterns

  • Silylation: Used to create derivatives for comparison with other known compounds

Chemical Properties and Reactions

Saupirin demonstrates several chemical properties characteristic of sesquiterpene lactones:

  • It can undergo hydrolysis to form a dihydroxylactone with the composition C15H18O4

  • When treated with acetic anhydride in pyridine, it forms a diacetate derivative

  • The compound contains reactive functional groups including hydroxyl groups and a lactone ring

Due to its non-crystalline nature, researchers have developed methods to create crystalline derivatives for easier characterization and comparison with related compounds .

Biological Activities and Pharmacological Properties

Mechanism of Action

The biological activity of saupirin, like other sesquiterpene lactones, is believed to be related to:

Taxonomic Significance

Saupirin and related sesquiterpene lactones serve as important taxonomic markers in the Asteraceae family. Their distribution patterns assist botanists in:

  • Establishing relationships between species

  • Defining infrageneric groups

  • Supporting traditional morphology-based classifications with chemotaxonomic evidence

The analysis of sesquiterpene lactones has proven valuable for differentiating subtribes within major tribes of the Asteraceae family, including the Vernonieae, Heliantheae, and Mutisieae .

Comparative Analysis with Related Compounds

Table 1: Comparison of Saupirin with Related Sesquiterpene Lactones

PropertySaupirinCynaropicrinSaupirin from S. pulchella
Physical stateColorless viscous liquidNon-crystallineCrystalline
Molecular formulaC15H22O6·H2O (hydrate)Similar to saupirinSimilar to saupirin
Optical rotation[α]D20 +105.1° (ethanol)Not specified in sourcesNot specified in sources
Hydrolysis productDihydroxylactone (C15H18O4)Deacylcynaropicrin (crystalline)Deacylsaupirin (crystalline)
Silyl derivativeMelting point 115-117°CMelting point 115-117°CNot specified in sources
Plant sourceSaussurea amaraCynara scolymus, Centaurea americanaSaussurea pulchella

The structural similarities between saupirin and cynaropicrin suggest potential shared biological activities and biosynthetic pathways .

Research Challenges and Future Directions

Current Limitations

Research on saupirin faces several challenges:

  • Limited availability from natural sources

  • Non-crystalline nature making characterization difficult

  • Complex structural features requiring advanced analytical techniques

  • Incomplete understanding of biosynthetic pathways

Future Research Opportunities

Future research directions for saupirin include:

  • Development of efficient synthetic routes

  • Comprehensive evaluation of biological activities

  • Structure-activity relationship studies

  • Investigation of potential therapeutic applications

  • Exploration of biosynthetic pathways

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